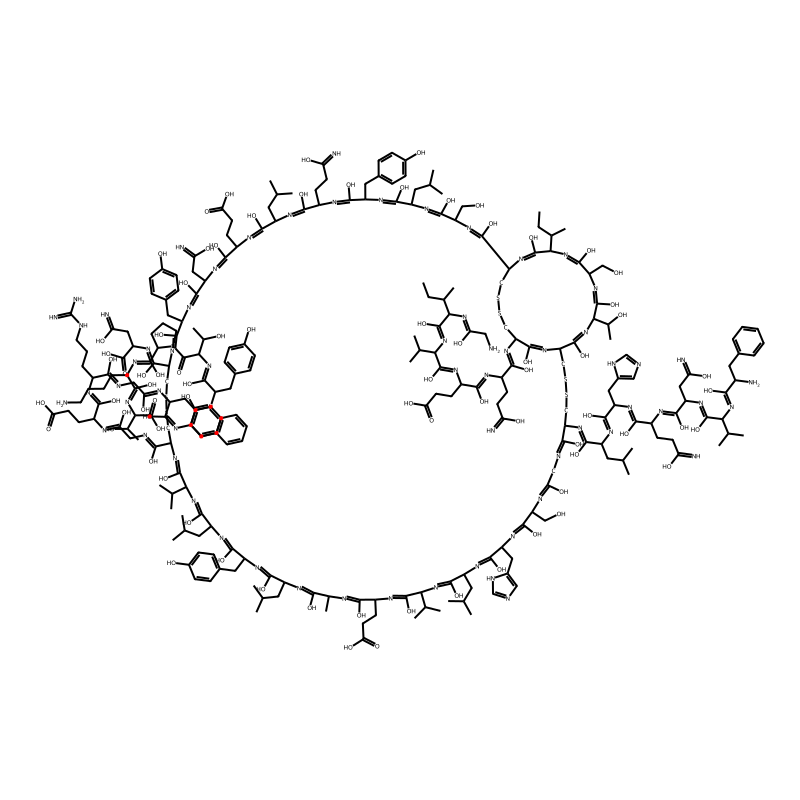Recombinant insulin Human

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Cell Culture Enhancer
Recombinant human insulin is a vital component in serum-free growth media for mammalian cells. These culture media are essential for growing large quantities of cells used in various research applications []. Supplementation with insulin stimulates cell proliferation, leading to increased yields of cells needed for research purposes [].
This application is particularly beneficial for the production of other therapeutic proteins. For instance, recombinant insulin can significantly enhance the production of monoclonal antibodies, virus vaccines, and gene therapy products by boosting cell growth and viability within the culture [, ].
Understanding Insulin Action and Signaling
Recombinant human insulin plays a crucial role in research efforts to understand insulin action and signaling pathways. Scientists can utilize it to study how insulin interacts with cells and regulates various physiological processes, including glucose uptake and metabolism [].
Recombinant insulin human, also referred to as insulin human, is a biosynthetic form of insulin produced through recombinant DNA technology. It is synthesized using microorganisms, typically Escherichia coli or yeast, which express the human insulin gene. This process results in a high-purity product that closely mimics the natural hormone produced by the pancreas in humans. Recombinant insulin consists of two polypeptide chains (A and B) linked by disulfide bonds, and it plays a crucial role in regulating glucose metabolism by promoting cellular uptake of glucose and its storage as glycogen in the liver and muscle tissues .
Insulin acts as a key that unlocks cells for glucose uptake. Here's the mechanism:
- Binding: rHu insulin binds to specific insulin receptors on cell membranes [].
- Signaling: Binding triggers a cascade of cellular signals, leading to translocation of glucose transporter 4 (GLUT4) to the cell surface [].
- Glucose Uptake: GLUT4 facilitates glucose entry from the bloodstream into the cells, lowering blood sugar levels [].
- Synthesis: Initially, the insulin is produced as a precursor known as preproinsulin, which contains an additional peptide (C-peptide). This precursor is cleaved to form proinsulin, which is then further processed to yield active insulin through enzymatic actions that remove the C-peptide .
- Binding: Once secreted into the bloodstream, insulin binds to its receptor on target cells, initiating a cascade of intracellular signaling pathways. This binding activates receptor tyrosine kinases that facilitate glucose uptake by promoting the translocation of glucose transporters to the cell membrane .
- Metabolic Effects: The binding of insulin leads to various metabolic reactions, including:
Recombinant insulin exhibits biological activities similar to those of natural human insulin:
- Glucose Regulation: It lowers blood glucose levels by facilitating cellular uptake and utilization of glucose.
- Anabolic Effects: Insulin promotes protein synthesis and fat storage while inhibiting lipolysis (the breakdown of fats) and proteolysis (the breakdown of proteins) .
- Cell Growth and Differentiation: Insulin acts as a growth factor, influencing cell proliferation and differentiation in various tissues .
The synthesis of recombinant insulin typically involves:
- Gene Cloning: The human insulin gene is cloned into plasmid vectors suitable for microbial expression systems.
- Transformation: The plasmid is introduced into Escherichia coli or yeast cells through transformation techniques.
- Expression: The transformed cells are cultured under conditions that induce the expression of the insulin gene.
- Purification: After harvesting the cells, insulin is purified using techniques such as affinity chromatography, ensuring high purity and activity levels .
Recombinant insulin is primarily used for:
- Diabetes Management: It serves as a critical therapeutic agent for individuals with type 1 and advanced type 2 diabetes mellitus, providing essential glycemic control .
- Cell Culture Supplementation: It is utilized in serum-free media for mammalian cell cultures to enhance growth and productivity during the production of biopharmaceuticals like monoclonal antibodies and vaccines .
- Research
Research has indicated that recombinant insulin interacts with several biological molecules:
- Insulin Receptors: The primary interaction occurs with specific receptors on target cells, triggering metabolic pathways essential for glucose homeostasis.
- Insulin-Like Growth Factors: Recombinant insulin can interact with receptors for insulin-like growth factors, influencing growth signaling pathways .
- Antibody Formation: Some studies have explored the immunogenicity of recombinant insulins compared to animal-derived insulins, noting lower antibody formation against recombinant forms .
Recombinant insulin shares similarities with other types of insulins but has distinct characteristics that highlight its uniqueness:
| Compound Name | Source | Key Features |
|---|---|---|
| Porcine Insulin | Pig pancreas | Similar structure but may cause allergic reactions |
| Bovine Insulin | Cow pancreas | Higher antigenicity compared to human insulin |
| Insulin Lispro | Synthetic analog | Rapid-acting; modified for quicker absorption |
| Insulin Glargine | Synthetic analog | Long-acting; provides basal coverage |
| Insulin Aspart | Synthetic analog | Fast-acting; used for mealtime control |
Recombinant insulin stands out due to its high purity, consistent quality, and reduced immunogenicity compared to animal-derived insulins. Its production through recombinant technology allows for large-scale manufacturing at lower costs while maintaining efficacy in diabetes management .








